N4-Methylpyridine-2,4-diamine

概要

説明

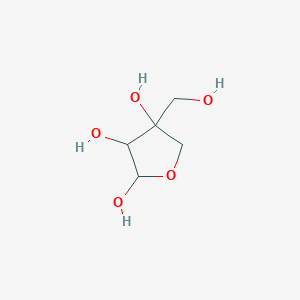

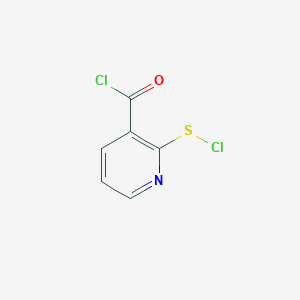

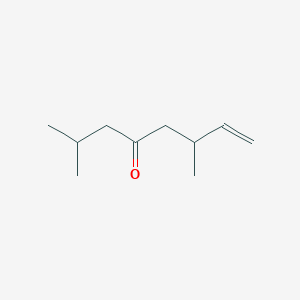

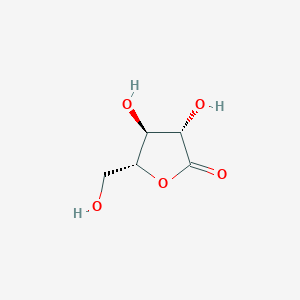

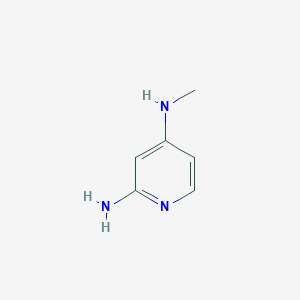

“N4-Methylpyridine-2,4-diamine” is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol .

Synthesis Analysis

The synthesis of “N4-Methylpyridine-2,4-diamine” involves a reaction with toluene-4-sulfonic acid in acetone under an inert atmosphere . The mixture is stirred at 25°C for 30 minutes and then allowed to reflux for another 16 hours .Molecular Structure Analysis

The InChI code for “N4-Methylpyridine-2,4-diamine” is1S/C7H11N3.ClH/c1-10(2)6-3-4-9-7(8)5-6;/h3-5H,1-2H3,(H2,8,9);1H . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis

“N4-Methylpyridine-2,4-diamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用

Crystal Structure Analysis : A study by Stöger et al. (2014) investigated the crystal structure of a compound related to N4-Methylpyridine-2,4-diamine, revealing insights into molecular geometry and intermolecular interactions, which are vital for understanding the material's properties and potential applications in fields like material science and nanotechnology (Stöger et al., 2014).

Synthesis of DNA Interacting Agents : Moloney et al. (2001) explored methods for synthesizing DNA bis-intercalating agents using derivatives of N4-Methylpyridine-2,4-diamine. Such compounds are significant in the development of novel pharmaceuticals and therapeutic agents (Moloney et al., 2001).

Dyeing and Pigment Applications : Research by Malik et al. (2018) on N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, related to N4-Methylpyridine-2,4-diamine, demonstrated applications in the development of acid dyes for textiles, highlighting the compound's utility in industrial applications (Malik et al., 2018).

Development of Metal-Organic Frameworks : A study by Hfidhi et al. (2021) utilized 4-aminopyridine, a compound related to N4-Methylpyridine-2,4-diamine, for synthesizing metal-organic sulfate salts. These compounds have potential applications in catalysis, gas storage, and separation technologies (Hfidhi et al., 2021).

Synthesis of Anticancer Agents : Lo et al. (2015) explored the use of a compound related to N4-Methylpyridine-2,4-diamine in synthesizing a diplatinum(II) complex with potential applications in anticancer therapy (Lo et al., 2015).

Pharmaceutical Applications : Jiang et al. (2017) synthesized and evaluated N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives as potential antibacterial agents, demonstrating the compound's relevance in developing new antibiotics (Jiang et al., 2017).

Material Science and Organic Electronics : Li et al. (2013) synthesized stable bis(diarylamino)biphenyl derivatives related to N4-Methylpyridine-2,4-diamine, showing promise as hole-transporting materials in organic light-emitting devices (OLEDs) (Li et al., 2013).

作用機序

Target of Action

N4-Methylpyridine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

N4-Methylpyridine-2,4-diamine interacts with its targets, the CDKs, by inhibiting their activity . This compound exhibits potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The inhibition of these kinases disrupts cell cycle transition and gene transcription, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of CDKs by N4-Methylpyridine-2,4-diamine affects the cell cycle transition and gene transcription pathways . This disruption can lead to cell cycle arrest, particularly in the G2/M phase . The downstream effects of this disruption can include inhibited cell proliferation and potential induction of apoptosis .

Result of Action

The molecular and cellular effects of N4-Methylpyridine-2,4-diamine’s action primarily involve the disruption of cell cycle progression and gene transcription . This can lead to cell cycle arrest, inhibited cell proliferation, and potentially the induction of apoptosis . These effects could be particularly significant in rapidly dividing cells, such as cancer cells .

特性

IUPAC Name |

4-N-methylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBWXOMZUGNOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Methylpyridine-2,4-diamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。